
Substrate effects on the electronic properties of
exfoliated NbSe₂

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Niobium selenide

Cat. No.: B080343 Get Quote

Technical Support Center: Substrate Effects on
Exfoliated NbSe₂
This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers working with exfoliated Niobium Diselenide (NbSe₂). The

focus is on understanding and mitigating the effects of different substrates on the electronic

properties of this two-dimensional material.

Frequently Asked Questions (FAQs)
Q1: How do different substrates influence the electronic properties of monolayer NbSe₂?

A1: The substrate plays a critical role in modulating the intrinsic electronic phases of monolayer

NbSe₂, namely superconductivity (SC) and the charge density wave (CDW) order.[1][2]

Proximity effects such as charge transfer, screening, strain, and hybridization can significantly

alter these collective electronic states.[1][2] For instance, substrates like bilayer graphene

(BLG) and hexagonal boron nitride (h-BN) have been shown to have a negligible impact,

preserving the CDW and SC phases.[1][2] In contrast, substrates like Au(111) can lead to

charge transfer that severely weakens or completely suppresses both the CDW and

superconducting states.[1][2] The choice of substrate is therefore a crucial experimental

parameter.

Q2: What is the effect of a graphene substrate on the superconductivity and CDW in NbSe₂?
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A2: Graphene is a commonly used substrate for studying NbSe₂. Studies show that on a

bilayer graphene (BLG) substrate, both the 3x3 CDW and superconducting phases persist in

single-layer NbSe₂.[1] The electronic structure of NbSe₂ on graphene is considered close to the

free-standing case.[2] However, the superconducting transition temperature (Tc) in monolayer

NbSe₂ on graphene is typically suppressed compared to the bulk value of ~7.2 K.[3][4] For

example, a Tc of around 1.5 K has been reported for monolayer NbSe₂ on epitaxial bilayer

graphene.[3] The CDW transition temperature, however, can be enhanced, with reports of ~145

K in monolayer NbSe₂ on graphene, significantly higher than the bulk value of ~33 K.[4][5]

Q3: Is hexagonal boron nitride (h-BN) a suitable substrate for NbSe₂ experiments?

A3: Yes, h-BN is an excellent substrate for preserving the intrinsic properties of exfoliated

NbSe₂. As a wide-bandgap insulator, h-BN provides an atomically flat, dangling-bond-free

surface that minimizes charge transfer and hybridization with the NbSe₂ flake.[1][6]

Experiments show that single-layer NbSe₂ on h-BN maintains both its CDW and

superconducting phases with properties very similar to those observed on bilayer graphene.[1]

[2] Encapsulation of NbSe₂ with h-BN is also a common technique to prevent degradation and

surface contamination.[7][8]

Q4: How does the twist angle in a graphene/NbSe₂ heterostructure affect its properties?

A4: The twist angle between graphene and NbSe₂ layers can be used to tune the electronic

properties of the heterostructure. Varying the twist angle can modulate the band hybridization

near the Fermi level.[9] This can significantly influence the induced superconducting gap in the

graphene layer and its robustness against magnetic fields.[10] Theoretical studies suggest that

this "twist-tuning" provides a controllable way to engineer the superconducting states of the

NbSe₂ layer itself.[9]

Troubleshooting Guide
Q1: My exfoliated monolayer NbSe₂ does not exhibit superconductivity. What are the potential

causes?

A1: Several factors can lead to the suppression of superconductivity in exfoliated NbSe₂:

Substrate Interaction: The substrate may be interacting too strongly with the NbSe₂. For

example, on a Au(111) substrate, charge transfer can completely quench superconductivity.
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[1][2] Using more inert substrates like h-BN or bilayer graphene is recommended.[1]

Defects and Contamination: Defects, such as selenium vacancies, and ambient

contamination can be detrimental to 2D superconductivity.[11][12] Exfoliation and device

fabrication should be performed in a controlled environment (e.g., a glovebox), and sensitive

samples can be protected by capping with a material like h-BN or graphene.[8][11]

Thickness: Superconductivity in NbSe₂ is thickness-dependent. While it persists down to the

monolayer limit, the transition temperature (Tc) is significantly reduced.[11][12] Ensure your

flake is indeed a monolayer or few-layer and that your measurement temperature is low

enough (e.g., below 2 K for monolayers).[3][13]

Strain: Substrate-induced strain can influence the electronic phases.[14] While challenging to

control with exfoliated flakes, being aware of potential strain from the substrate is important.

Q2: The CDW transition temperature (T_CDW) in my monolayer NbSe₂ is different from the

literature values. Why?

A2: Variations in T_CDW can arise from:

Substrate-Induced Doping: Charge transfer from the substrate can alter the carrier density in

NbSe₂, which in turn affects the Fermi surface and the stability of the CDW phase.[5][15] For

instance, charge transfer from a SrTiO₃(111) substrate was found to lift the Fermi level by

130 meV, influencing the CDW.[5][15]

Strain Effects: Tensile or compressive strain from the substrate can significantly impact the

CDW phase. It has been shown theoretically that even small strains of ~0.5% can be enough

to induce or remove the CDW instability in related materials like NbS₂.[14]

Dimensionality: The CDW order is strongly enhanced in monolayer NbSe₂ compared to the

bulk. T_CDW can be as high as 145 K in monolayers on certain substrates, a significant

increase from the bulk value of 33 K.[5] Ensure you are comparing your results to values for

the correct thickness.

Q3: My ARPES (Angle-Resolved Photoemission Spectroscopy) data for NbSe₂ on h-BN is

blurry.
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A3: Poor quality ARPES data can be due to rotational misalignment between the exfoliated

NbSe₂ flake and the underlying h-BN substrate.[16] If there is a range of rotational angles for

the NbSe₂ domains on the substrate, the resulting ARPES signal will be an average, leading to

blurred or arc-like features instead of sharp spots in the momentum distribution map.[16]

Careful sample preparation to achieve good alignment is crucial.

Q4: I am having trouble with the mechanical exfoliation of NbSe₂. The flakes are small or thick.

Any tips?

A4: Mechanical exfoliation requires practice. Here are some suggestions:

Crystal Quality: Start with high-quality bulk NbSe₂ single crystals.[4]

Tape Selection: Use a high-quality exfoliation tape (e.g., Nitto tape). The adhesion properties

are critical.

Exfoliation Process: Repeatedly cleave the bulk crystal with tape to get thin layers on the

tape surface. Then, gently press the tape onto your target substrate (e.g., Si/SiO₂ or h-BN).

The speed and pressure of peeling the tape off the substrate can influence the size and

thickness of the transferred flakes.

Substrate Preparation: Ensure your substrate is impeccably clean. Plasma cleaning or

chemical cleaning procedures are often necessary to improve flake yield.

Quantitative Data Summary
The following table summarizes reported electronic properties of NbSe₂ on various substrates.

Note that values can vary depending on the specific experimental conditions, such as

measurement technique and sample quality.
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Substrate
NbSe₂
Thickness

Superconducti
ng T_c (K)

CDW T_CDW
(K)

Measurement
Technique(s)

Bulk Crystal Bulk ~7.2 K[4] ~33 K[3][4] Transport, STM

Bilayer

Graphene

(BLG)/SiC

Monolayer
~1.5 K - 1.9 K[3]

[13]

~33 K - 35 K[3]

[17]

Transport,

ARPES,

STM/STS

h-BN/Ir(111) Monolayer
Present (similar

to BLG)[1][2]

Present (3x3)[1]

[2]

ARPES,

STM/STS

SiO₂/Si Monolayer ~1.0 K[11][12] ~145 K[5] Transport

SiO₂/Si 10-layer ~4.56 K[11][12] - Transport

WSe₂ Monolayer
Absent/Weakene

d[1][2]

Absent/Weakene

d[1][2]

ARPES,

STM/STS

Au(111) Monolayer
Absent/Weakene

d[1][2]

Absent/Weakene

d[1][2]

ARPES,

STM/STS

Experimental Protocols
Protocol 1: Mechanical Exfoliation and Transfer of
NbSe₂

Substrate Preparation:

Use Si wafers with a 285-300 nm thermal oxide layer for good optical contrast of thin

flakes.

Clean the substrate sequentially with acetone, and isopropanol in an ultrasonic bath for 10

minutes each.

Dry the substrate with a nitrogen gun.

Perform an oxygen plasma treatment for 5 minutes to remove organic residues and

improve surface hydrophilicity.
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Exfoliation:

Take a fresh piece of high-quality bulk NbSe₂ crystal.

Press a piece of exfoliation tape firmly onto a flat surface of the crystal.

Peel the tape off. A silvery layer of NbSe₂ should be visible on the tape.

Fold the tape and press it against itself several times to progressively thin the NbSe₂

layers.

Transfer:

Press the tape with the thin NbSe₂ layers onto the cleaned Si/SiO₂ substrate.

Apply gentle, uniform pressure across the tape.

Slowly peel the tape off the substrate.

Identify monolayer and few-layer flakes using an optical microscope. Monolayers have a

distinct, faint optical contrast.[7]

Characterization:

Confirm the thickness of the flakes using Atomic Force Microscopy (AFM) and Raman

Spectroscopy.[7][11]

Protocol 2: Characterization with ARPES and STM/STS
Sample Preparation:

Prepare atomically clean substrates in an ultra-high vacuum (UHV) environment (e.g., by

sputtering and annealing for single crystals like Au(111), or by high-temperature growth for

epitaxial graphene or h-BN).[1][18]

Exfoliate NbSe₂ in an inert atmosphere (glovebox) and transfer it onto the target substrate.

Transfer the prepared sample into the UHV analysis chamber without exposure to air.
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STM/STS Measurements:

Cool the sample to cryogenic temperatures (e.g., 4 K or lower) to observe the CDW and

superconducting gaps.[1][19]

Use an electrochemically etched tungsten or Pt/Ir tip.

Obtain large-scale STM images to identify clean areas of the NbSe₂ flake.[17]

Perform atomically resolved STM imaging to observe the atomic lattice and the 3x3 CDW

superstructure.[17]

Acquire dI/dV spectra (scanning tunneling spectroscopy) to measure the electronic density

of states, revealing the CDW gap and the superconducting gap around the Fermi level.[1]

[20]

ARPES Measurements:

Cool the sample to a low temperature (e.g., 10-40 K).[21][22]

Use a suitable photon source (e.g., He-Iα line at 21.2 eV or synchrotron radiation).[22][23]

Acquire Fermi surface maps to visualize the hole pockets around the Γ and K points of the

Brillouin zone.[1][16]

Measure the energy-momentum dispersion along high-symmetry directions (e.g., Γ-M and

Γ-K) to map the valence band structure.[22]

Visualizations
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Caption: Experimental workflow from NbSe₂ exfoliation to characterization.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b080343?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substrate Properties

NbSe₂ Electronic Properties

Observed Electronic Phases

Charge Transfer
Fermi Surface

& Carrier Density

Strain
Electron-Phonon

Coupling

Dielectric Screening

Hybridization

Density of States
(DOS)

Charge Density Wave (CDW)
- T_CDW

Superconductivity (SC)
- Tc

Click to download full resolution via product page

Caption: Influence of substrate properties on NbSe₂ electronic phases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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